molecular formula C8H7BrN2S B1285151 5-Bromo-6-methyl-1,3-benzothiazol-2-amine CAS No. 944887-82-5

5-Bromo-6-methyl-1,3-benzothiazol-2-amine

Cat. No. B1285151
CAS RN: 944887-82-5
M. Wt: 243.13 g/mol
InChI Key: LHFKOJQPISWLAY-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular weight of 243.13 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 2-aminobenzothiazoles, which includes 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, can be achieved through the reaction of 2-haloanilines with dithiocarbamates . Another method involves a copper-promoted [3 + 1 + 1]-type cyclization reaction of o-iodoaniline derivatives, S8, and N-tosylhydrazones .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine is represented by the InChI code 1S/C8H7BrN2S/c1-4-2-7-6 (3-5 (4)9)11-8 (10)12-7/h2-3H,1H3, (H2,10,11) . The compound forms a planar structure, with the non-H atoms deviating from the mean plane .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

5-Bromo-6-methyl-1,3-benzothiazol-2-amine is a solid substance at room temperature .

Scientific Research Applications

Preparation of Coenzyme Qn Family

The compound is a key intermediate for preparing the Coenzyme Qn family . It was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation, and oxidation reactions .

Electron-Transfer Activity

5-Bromo-6-methyl-1,3-benzothiazol-2-amine, also known as Coenzyme Q analogue, showed good electron-transfer activity and radical properties in aprotic media .

Synthesis of Coenzyme Q Analogues

The compound has been employed as a key intermediate for the preparation of other biological CoQ analogues .

Antioxidant Properties

Coenzyme Q10, the main homologue of CoQ existing in humans, acts as an antioxidant by reducing free radicals . This compound can be used to synthesize Coenzyme Q10.

Treatment of Mitochondrial Disorders

Coenzyme Q10 has been widely used in the treatment of mitochondrial disorders . As this compound can be used to synthesize Coenzyme Q10, it indirectly contributes to the treatment of these disorders.

Anti-Inflammatory and Analgesic Activities

Some derivatives of the compound showed anti-inflammatory and analgesic activities .

Green Synthesis

The compound can be synthesized using environmentally friendly methods, contributing to green chemistry .

Economical One-Pot Methods

Along with multistep methods for the synthesis of 2-aminobenzothiazole derivatives, economical one-pot methods with high synthetic potential are being increasingly developed .

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes. It should also be stored in a cool place . The formation of dust and aerosols should be avoided, and appropriate exhaust ventilation should be provided where dust is formed .

properties

IUPAC Name

5-bromo-6-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFKOJQPISWLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589443
Record name 5-Bromo-6-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methyl-1,3-benzothiazol-2-amine

CAS RN

944887-82-5
Record name 5-Bromo-6-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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